8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid

Catalog No.
S12534743
CAS No.
1065094-00-9
M.F
C11H8FNO3
M. Wt
221.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic ...

CAS Number

1065094-00-9

Product Name

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid

IUPAC Name

8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

InChI

InChI=1S/C11H8FNO3/c1-5-2-3-7(12)9-8(5)10(14)6(4-13-9)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

XQHNMRCTIJXQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)NC=C(C2=O)C(=O)O

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C₁₁H₈FNO₃ and a molecular weight of 221.18 g/mol. This compound features a quinoline ring system, which is characterized by its bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 4-position contributes to its unique chemical properties and potential biological activities .

, including:

  • Oxidation: Can be oxidized to form quinoline N-oxides under specific conditions.
  • Reduction: Reduction reactions can yield dihydroquinoline derivatives.
  • Substitution: Nucleophilic substitution reactions are common, particularly involving the fluorine atom.

Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents, leading to various substituted quinolines and derivatives .

This compound exhibits notable biological activities, including:

  • Antibacterial Properties: It has been explored for its effectiveness against various bacterial strains.
  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which may be beneficial in therapeutic applications.

The mechanism of action typically involves targeting specific enzymes and proteins, disrupting metabolic pathways to achieve desired biological effects .

The synthesis of 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid generally involves several key steps:

  • Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.
  • Fluorination: Introduction of the fluorine atom via direct fluorination or nucleophilic substitution.
  • Optimization for Industrial Production: Enhanced yields and purity through optimized reaction conditions and catalysts .

8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid finds applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Explored for potential therapeutic applications, particularly in drug development.
  • Industry: Utilized in producing dyes, agrochemicals, and other industrial products .

Interaction studies have shown that 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid can effectively inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, making it a candidate for further research in pharmacology and medicinal chemistry .

Several compounds share structural similarities with 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityKey Features
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid0.98Two fluorine atoms; potential enhanced activity
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid0.94Single fluorine atom; simpler structure
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid0.92Fluorine at different position; varied activity
6-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid0.91Methyl group at different position; unique properties

These compounds differ mainly in their fluorination patterns and substituent positions on the quinoline ring, which can significantly influence their biological activity and chemical reactivity .

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

221.04882128 g/mol

Monoisotopic Mass

221.04882128 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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